molecular formula C12H15BFNO4 B1453292 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1189042-70-3

2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1453292
CAS No.: 1189042-70-3
M. Wt: 267.06 g/mol
InChI Key: RNRPIYYFOPOLSL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the CAS Number: 1189042-70-3. It has a molecular weight of 267.06 and its molecular formula is C12H15BFNO4 .


Synthesis Analysis

The synthesis of this compound involves several stages. In one method, potassium fluoride is used in tetrahydrofuran for 0.25h under an inert atmosphere. This is followed by a reaction with dicyclohexyl({2’,6’-dimethoxy-[1,1‘-biphenyl]-2-yl})phosphane and palladium diacetate in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15BFNO4 . Unfortunately, detailed structural analysis information is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C. Its boiling point is predicted to be 361.0±32.0 °C and it has a density of 1.20±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Material Applications

A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, including compounds similar to the query chemical, have been synthesized. These compounds have been used to create boron-containing stilbene derivatives and boron-capped polyenes. Such materials are being explored for potential applications in new materials for Liquid Crystal Display (LCD) technology. Furthermore, these compounds are being investigated for their therapeutic potential in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Crystallographic and Conformational Studies

Compounds structurally related to the query chemical have been synthesized and studied using crystallography and density functional theory (DFT). This research provides insights into the molecular structures and physicochemical properties of these compounds, which is crucial for their potential applications in various scientific fields (Huang et al., 2021).

Polymer Synthesis

Research into the polymerization of related compounds using catalyst-transfer Suzuki-Miyaura coupling polymerization has been conducted. This method has been applied to synthesize polymers like poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity. Such polymers have potential applications in electronic materials and devices (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-(2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRPIYYFOPOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679591
Record name 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189042-70-3
Record name 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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